1-[3-(dimethylamino)propyl]-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(5-methylfuran-2-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[3-(dimethylamino)propyl]-3-hydroxy-5-(5-methylfuran-2-yl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a dimethylamino group, a hydroxy group, and a furan ring, among other functional groups.
Preparation Methods
The synthesis of 1-[3-(dimethylamino)propyl]-3-hydroxy-5-(5-methylfuran-2-yl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the dimethylamino propyl group, the hydroxy group, and the furan ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the pyrrol-2-one ring can be reduced to form an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antitumor properties.
Medicine: Explored for its potential use in drug development due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other pyrrol-2-one derivatives and furan-containing molecules Compared to these compounds, 1-[3-(dimethylamino)propyl]-3-hydroxy-5-(5-methylfuran-2-yl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups and structural features
Similar Compounds
Properties
Molecular Formula |
C29H32N2O5 |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
(4Z)-1-[3-(dimethylamino)propyl]-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H32N2O5/c1-19-7-5-8-21(17-19)18-35-23-12-10-22(11-13-23)27(32)25-26(24-14-9-20(2)36-24)31(29(34)28(25)33)16-6-15-30(3)4/h5,7-14,17,26,32H,6,15-16,18H2,1-4H3/b27-25- |
InChI Key |
UHTGQVYPEPKGOA-RFBIWTDZSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CCCN(C)C)C4=CC=C(O4)C)/O |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCCN(C)C)C4=CC=C(O4)C)O |
Origin of Product |
United States |
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